molecular formula C17H14F3N3O3S B1670271 Deracoxib CAS No. 169590-41-4

Deracoxib

Katalognummer B1670271
CAS-Nummer: 169590-41-4
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: WAZQAZKAZLXFMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deracoxib, sold under the trade name Deramaxx, is a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in dogs to treat pain associated with osteoarthritis, or to prevent pain following orthopedic or dental surgery . It is available as beef-flavored tablets .


Molecular Structure Analysis

The crystal structure of this compound has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques . This compound crystallizes in space group Pbca (#61) with a = 9.68338(11), b = 9.50690(5), c = 38.2934(4) Å, V = 3525.25(3) Å3, and Z = 8 .


Physical And Chemical Properties Analysis

This compound is a compound containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular weight of this compound is 397.37 g·mol −1 .

Wissenschaftliche Forschungsanwendungen

Veterinärmedizin für Osteoarthritis

Deracoxib wird in der Veterinärmedizin hauptsächlich zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Osteoarthritis bei Hunden eingesetzt. Es ist ein nichtsteroidales Antirheumatikum (NSAR), das selektiv das COX-2-Enzym hemmt, wodurch Entzündungen und Schmerzen reduziert werden, ohne COX-1 signifikant zu beeinflussen, was für die gastrointestinale und renale Gesundheit wichtig ist . Diese selektive Hemmung macht this compound zu einer bevorzugten Wahl für die langfristige Behandlung von Osteoarthritis bei Hunden.

Postoperative Schmerzbehandlung

This compound wird auch zur Kontrolle von postoperativen Schmerzen und Entzündungen bei Hunden nach orthopädischen Operationen eingesetzt. Seine Wirksamkeit bei der Reduzierung von Schmerzen und Schwellungen trägt zu einer schnelleren Genesung und besseren Ergebnissen bei operativen Patienten bei . Die Formulierung des Arzneimittels als Kautabletten erhöht die Compliance, da es einfacher ist, es Haustieren zu verabreichen.

Krebsforschung

In der Forschung wurden die Antitumorwirkungen von this compound untersucht, insbesondere bei Hunden mit Übergangszellkarzinom (TCC) der Harnblase. Studien haben gezeigt, dass this compound das Tumorwachstum hemmen und die Tumorgröße reduzieren kann, wahrscheinlich aufgrund seiner COX-2-hemmenden Eigenschaften . Diese Anwendung unterstreicht sein Potenzial als Zusatztherapie in der Veterinär-Onkologie.

Pharmazeutische Qualitätskontrolle

This compound war Gegenstand von Studien, die sich auf die Entwicklung und Validierung von Auflösungsmethoden zur Qualitätskontrolle in der pharmazeutischen Produktion konzentrierten. Diese Studien stellen sicher, dass das Arzneimittel die erforderlichen Standards für die Bioverfügbarkeit und Wirksamkeit erfüllt. So wurde beispielsweise ein UV-spektrophotometrisches Verfahren entwickelt, um die Auflösung von this compound in Kautabletten zu beurteilen und so eine gleichmäßige Freisetzung und Leistung des Arzneimittels zu gewährleisten .

Wirkmechanismus

Target of Action

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class . The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which mediate inflammation, pain, and fever .

Mode of Action

This compound works by selectively inhibiting the COX-2 enzyme . This selective inhibition means it specifically targets the production of inflammatory prostaglandins without significantly affecting the protective prostaglandins produced by COX-1 . This selectivity helps to minimize the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Biochemical Pathways

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins involved in the inflammation pathway . This results in a reduction in the clinical signs associated with inflammation, including pain and swelling .

Pharmacokinetics

The pharmacokinetics of this compound can be influenced by the age, weight, and overall health status of the dog, including liver and kidney function, which may affect the drug’s metabolism and excretion .

Result of Action

The result of this compound’s action is the alleviation of pain and inflammation. By reducing the production of inflammatory prostaglandins, this compound effectively reduces inflammation and pain . This improves the quality of life for dogs suffering from conditions like osteoarthritis or recovering from surgery .

Action Environment

Environmental factors such as the health status of the dog can influence the action, efficacy, and stability of this compound . For instance, dogs with renal disease or impaired renal function are at increased risk for kidney-related side effects from NSAIDs, including this compound . Therefore, it’s important to use this compound under the guidance of a veterinarian, who can determine the appropriate dosage and duration of treatment based on the individual dog’s condition and response to therapy .

Eigenschaften

IUPAC Name

4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQAZKAZLXFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045975
Record name Deracoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169590-41-4
Record name Deracoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169590-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deracoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deracoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deracoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deracoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DERACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deracoxib
Reactant of Route 2
Reactant of Route 2
Deracoxib
Reactant of Route 3
Deracoxib
Reactant of Route 4
Reactant of Route 4
Deracoxib
Reactant of Route 5
Reactant of Route 5
Deracoxib
Reactant of Route 6
Reactant of Route 6
Deracoxib

Q & A

Q1: What is the primary molecular target of Deracoxib?

A1: this compound is a selective inhibitor of cyclooxygenase-2 (COX-2) [, , , , , , , , , ].

Q2: How does this compound's selectivity for COX-2 translate into its therapeutic effects?

A2: COX-2 is an enzyme involved in the production of prostaglandins, which mediate pain and inflammation. By selectively inhibiting COX-2, this compound reduces the production of these prostaglandins, leading to analgesic and anti-inflammatory effects [, , , , , , ].

Q3: Does this compound affect COX-1, and what are the implications?

A3: this compound demonstrates a higher selectivity for COX-2 over COX-1. While it may exhibit some inhibitory effects on COX-1 at higher concentrations, its primary target is COX-2. This selectivity aims to minimize potential gastrointestinal adverse effects associated with COX-1 inhibition [, , , , , , ].

Q4: Are there differences in how this compound affects prostaglandin production in different tissues?

A4: Research suggests that the effects of this compound on prostaglandin production can vary across different tissues. For instance, studies have shown that while this compound effectively reduces prostaglandin E2 concentrations in blood and synovial fluid, it may have a less pronounced effect on gastric prostaglandin E1 and E2 synthesis [, ].

Q5: Beyond prostaglandin synthesis, are there other mechanisms through which this compound exerts its effects?

A5: Research suggests that this compound might have additional mechanisms of action beyond COX-2 inhibition. For example, some studies indicate that it may induce apoptosis in certain cancer cell lines and modulate the expression of proteins involved in cell cycle regulation [, , , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14F3N3O3S, and its molecular weight is 397.39 g/mol [].

Q7: Is there information available on the spectroscopic data of this compound?

A7: The provided abstracts do not offer specific details on the spectroscopic data (e.g., NMR, IR) of this compound.

Q8: What is the elimination half-life of this compound in different species?

A9: The elimination half-life (t1/2) of this compound varies across species. For instance, it is approximately 7.9 hours in cats, 12.49 hours in horses, and 6.3 hours in geese [, , ].

Q9: How is this compound metabolized and excreted?

A9: The abstracts provided do not offer detailed information on the specific metabolic pathways or excretion routes of this compound.

Q10: What in vitro models have been used to investigate the effects of this compound?

A11: Various in vitro studies have employed cell lines, including canine osteosarcoma cells, mammary carcinoma cells, and chondrocytes, to investigate the effects of this compound on cell viability, apoptosis, and inflammatory mediator production [, , , ].

Q11: What animal models have been used to assess the efficacy and safety of this compound?

A12: Researchers have utilized a range of animal models, primarily in dogs, to evaluate this compound. These models include dogs with sodium urate crystal-induced stifle synovitis, those undergoing dental or soft tissue surgery, and dogs with naturally occurring osteoarthritis or specific cancers [, , , , , , ].

Q12: What are the potential adverse effects associated with this compound administration?

A13: While generally considered well-tolerated, potential adverse effects associated with this compound have been reported, primarily gastrointestinal issues like vomiting, diarrhea, and in some cases, more serious complications like duodenal perforation. These effects are often dose-dependent [, , , ].

Q13: Are there specific risk factors that might increase the likelihood of adverse effects?

A14: Studies suggest that certain factors, such as the concurrent use of corticosteroids or other NSAIDs, administration of higher than approved dosages, and pre-existing gastrointestinal conditions, may increase the risk of adverse effects [, , , ].

Q14: Are there ongoing efforts to develop novel this compound formulations or drug delivery systems?

A15: While the provided abstracts don't delve into specific novel formulations for this compound, one abstract mentions an "oral rapidly dissolving formulation" []. This suggests ongoing efforts to optimize its delivery and potentially enhance its therapeutic profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.